Z-D-Gln-Onp
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) 5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7/c20-17(23)11-10-16(21-19(25)28-12-13-4-2-1-3-5-13)18(24)29-15-8-6-14(7-9-15)22(26)27/h1-9,16H,10-12H2,(H2,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVQPDPRDVIJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations Involving Z D Gln Onp
Strategies for the Academic Synthesis of Z-D-Gln-Onp and Analogous Activated Amino Acid Derivatives
The synthesis of activated amino acid derivatives like this compound is a foundational step for their subsequent use in constructing larger peptide molecules. The methodologies employed are designed to ensure the formation of the desired activated ester while preserving the stereochemical integrity of the chiral α-carbon.
The preparation of this compound is typically achieved through solution-phase chemistry, a versatile and well-established method for synthesizing peptide precursors. rsc.org This approach involves the reaction of N-α-benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH) with p-nitrophenol in an appropriate organic solvent.
The core of this transformation is the formation of an ester bond between the carboxyl group of the amino acid and the hydroxyl group of p-nitrophenol. Because direct esterification is inefficient, the reaction requires the use of a coupling reagent to activate the carboxyl group. The most common and classic reagent for this purpose is N,N'-dicyclohexylcarbodiimide (DCC).
The general synthetic pathway proceeds as follows:
Activation: DCC reacts with the carboxylic acid of Z-D-Gln-OH to form a highly reactive O-acylisourea intermediate.
Nucleophilic Attack: The hydroxyl group of p-nitrophenol then acts as a nucleophile, attacking the activated carboxyl carbon of the intermediate.
Product Formation: This attack results in the formation of the desired this compound ester and a byproduct, N,N'-dicyclohexylurea (DCU).
DCU is notably insoluble in many common organic solvents, such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM), which simplifies its removal from the reaction mixture by filtration. This straightforward purification step is a key advantage of the DCC-mediated coupling method.
Achieving high yield and purity in the synthesis of this compound is paramount for its successful application in subsequent peptide synthesis. Several factors must be carefully controlled during the preparation process. The primary challenge is to drive the esterification to completion while minimizing side reactions and facilitating the removal of byproducts and unreacted starting materials.
Purification of the final product is typically accomplished by recrystallization. The crude product, obtained after filtering off the DCU byproduct and removing the solvent, is dissolved in a hot solvent from which the this compound will crystallize upon cooling, leaving soluble impurities behind. The choice of solvent and reaction conditions are critical for both yield and purity.
Table 1: Factors Influencing Yield and Purity in this compound Synthesis
| Factor | Consideration for Yield Optimization | Consideration for Purity |
| Coupling Reagent | Use of an efficient carbodiimide (B86325) like DCC in slight excess to ensure complete activation of the carboxylic acid. | The primary byproduct, DCU, is largely insoluble in many solvents, allowing for easy removal by simple filtration. |
| Stoichiometry | Reactants are typically used in near-equimolar amounts, though a slight excess of the coupling agent may be employed. | Precise control of stoichiometry minimizes the amount of unreacted Z-D-Gln-OH or p-nitrophenol in the final product. |
| Solvent | Anhydrous aprotic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), or tetrahydrofuran (B95107) (THF) are preferred to prevent hydrolysis of the activated intermediate. rsc.org | The solvent should allow for the precipitation of the DCU byproduct while keeping the desired product in solution. |
| Temperature | Reactions are often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. | Low temperatures can help minimize potential side reactions, including racemization. |
| Reaction Time | Sufficient reaction time (typically several hours to overnight) is required to ensure the reaction proceeds to completion. | Monitoring the reaction by techniques like Thin-Layer Chromatography (TLC) can prevent the formation of degradation products from unnecessarily long reaction times. |
| Purification | The final product is typically purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexane) to obtain a high-purity crystalline solid. | Recrystallization is highly effective at removing residual starting materials and any soluble byproducts. |
Integration of this compound in Advanced Peptide Synthesis Techniques
The primary utility of this compound is as a building block in the synthesis of peptides containing D-amino acids. The incorporation of D-amino acids can confer unique properties to peptides, such as increased resistance to enzymatic degradation by proteases, leading to a longer biological half-life, and the ability to adopt specific secondary structures. pacific.edunih.gov
Solid-Phase Peptide Synthesis (SPPS) is the dominant methodology for the chemical synthesis of peptides. bachem.comgyrosproteintechnologies.com In this technique, the peptide chain is assembled stepwise while being covalently anchored to an insoluble polymeric support (resin). nih.gov This approach simplifies the entire process, as excess reagents and soluble byproducts are removed by simple filtration and washing, eliminating the need for complex purification of intermediate peptides. bachem.com
This compound is well-suited for use in SPPS. In a typical SPPS cycle, the N-terminal protecting group of the resin-bound peptide is removed, and the next protected amino acid is introduced for coupling. peptide.com The p-nitrophenyl ester of this compound serves as a pre-activated form of the amino acid, allowing it to react directly with the newly liberated N-terminal amine of the growing peptide chain to form a new peptide bond.
The rate and completeness of the peptide bond-forming reaction are critical for the success of SPPS. The p-nitrophenyl (Onp) ester is a type of "active ester," where the electron-withdrawing nature of the p-nitrophenyl group makes the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal amine of the peptide chain. nih.gov
However, in the hierarchy of activating groups, Onp esters are considered moderately reactive. researchgate.net Their coupling kinetics are generally slower than those achieved with more modern, highly reactive coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). gyrosproteintechnologies.comacs.org This slower reactivity can necessitate longer coupling times or the use of elevated temperatures to ensure the reaction goes to completion. acs.org
Despite the slower kinetics, the moderate reactivity can be advantageous. It can help to minimize certain side reactions that may be more prevalent with hyper-reactive coupling agents. Furthermore, p-nitrophenyl esters are stable, crystalline solids that can be prepared in high purity and stored for long periods, which is a significant practical advantage. The progress of the coupling reaction can be monitored in real-time using qualitative methods like the ninhydrin (B49086) test, which detects the presence of unreacted primary amines on the resin.
Table 2: Comparison of p-Nitrophenyl Esters with Other SPPS Coupling Methods
| Coupling Method | Reactivity / Speed | Stability of Reagent | Risk of Side Reactions | Common Use Case |
| p-Nitrophenyl Esters | Moderate / Slower acs.orgacs.org | High (stable, isolable solids) | Lower risk of some side reactions due to moderate reactivity | Classic method, useful for specific applications where slower, controlled coupling is desired. |
| Carbodiimides (e.g., DCC, DIC) | High (especially with additives) | Moderate | Risk of racemization and byproduct formation (e.g., DCU). | Widely used, often in combination with additives like HOBt to improve efficiency and suppress side reactions. |
| Onium Salts (e.g., HBTU, HATU) | Very High / Fast gyrosproteintechnologies.com | Good | Can promote racemization, especially with sensitive residues, if not used correctly. nih.gov | Standard for modern automated SPPS due to high efficiency and rapid reaction times. |
Maintaining the stereochemical configuration of each amino acid is one of the most critical challenges in peptide synthesis. Racemization, the loss of stereochemical purity at the α-carbon, can occur during the carboxyl group activation and coupling steps, leading to the formation of undesirable diastereomeric peptides that are often difficult to separate from the target peptide. nih.govresearchgate.net
The use of this compound offers several layers of control to prevent racemization.
Use of a Urethane Protecting Group: The N-terminal benzyloxycarbonyl (Z) group is a urethane-type protecting group. These groups are known to effectively suppress racemization by preventing the formation of a key intermediate (a 5(4H)-oxazolone or azlactone) that facilitates the loss of stereochemical integrity. researchgate.net
Pre-formed Activated Ester: Because this compound is a stable, pre-formed activated ester, the activation step (which carries the highest risk of racemization) is performed separately under controlled conditions. In SPPS, the purified activated ester is simply added to the resin, avoiding in-situ activation in the presence of the peptide-resin and the bases used for coupling, thereby reducing the opportunity for racemization to occur on the solid support. nih.gov
Choice of Base: While a base is often used to facilitate the coupling reaction, the choice of base is important. Using hindered, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,4,6-collidine can help minimize base-mediated side reactions, including racemization. mesalabs.com
The incorporation of a D-amino acid itself does not inherently increase the risk of racemization compared to its L-counterpart under identical conditions. The key is the robust control over the reaction conditions—protecting group, activation method, and additives—to ensure that the stereochemical integrity of the D-glutamine residue is preserved throughout its incorporation into the peptide chain.
Table of Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | N-α-benzyloxycarbonyl-D-glutamine p-nitrophenyl ester |
| Z-D-Gln-OH | N-α-benzyloxycarbonyl-D-glutamine |
| Onp | p-nitrophenyl |
| Z | Benzyloxycarbonyl |
| DCC | N,N'-dicyclohexylcarbodiimide |
| DCU | N,N'-dicyclohexylurea |
| EtOAc | Ethyl acetate |
| DCM | Dichloromethane |
| THF | Tetrahydrofuran |
| TLC | Thin-Layer Chromatography |
| SPPS | Solid-Phase Peptide Synthesis |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| DIC | N,N'-diisopropylcarbodiimide |
| HOBt | Hydroxybenzotriazole |
| DIPEA | Diisopropylethylamine |
Utilization of this compound in Liquid-Phase Peptide Synthesis (LPPS) and Fragment Condensation
This compound serves as a valuable building block in liquid-phase peptide synthesis (LPPS), a methodology that combines the advantages of classical solution-phase synthesis with the efficiencies of solid-phase techniques. creative-peptides.combachem.com In LPPS, the peptide chain is elongated in solution, attached to a soluble support or tag, which facilitates purification after each coupling step. bachem.com This approach is particularly well-suited for the large-scale production of peptides and aligns with principles of green chemistry by reducing the excessive use of reagents and solvents. creative-peptides.combachem.com
The use of this compound, with its activated p-nitrophenyl (ONp) ester, allows for efficient peptide bond formation in the solution phase. The process involves the stepwise addition of amino acids to the growing peptide chain. creative-peptides.com After each coupling reaction, the product can be purified, allowing for the detection and removal of side products, a distinct advantage of solution-phase methods. creative-peptides.com
Fragment condensation is a powerful strategy in peptide synthesis, particularly for the construction of long peptides. chempep.comnih.gov This technique involves the synthesis of smaller, protected peptide fragments which are then coupled together in solution. chempep.com this compound can be incorporated into these fragments, with its Z-group protecting the N-terminus and the ONp ester providing the activation for the subsequent fragment coupling reaction. The condensation of peptide fragments is a key application of solution-phase synthesis methodologies. nih.gov5z.comresearchgate.net
One of the significant challenges in fragment condensation is the risk of racemization at the C-terminal amino acid of the activated fragment. However, strategic choices in coupling reagents and reaction conditions can minimize this side reaction. nih.govbachem.com The selection of appropriate protecting groups and the purification of intermediates are crucial for the successful synthesis of the final target peptide. chempep.com
Protecting Group Strategies Pertinent to this compound as a Building Block
The successful synthesis of peptides relies heavily on the strategic use of protecting groups to prevent unwanted side reactions at the N-terminal amine, the C-terminal carboxyl group, and any reactive side chains. nih.govbiosynth.com The choice of these groups is critical and must allow for their selective removal without affecting other parts of the peptide. peptide.com
Activation and Cleavage of the p-Nitrophenyl (ONp) Ester
The p-nitrophenyl (ONp) ester in this compound is an activated form of the carboxylic acid, facilitating the formation of a peptide bond. Activated esters, including ONp esters, are sufficiently reactive to couple with the amino group of another amino acid but are generally stable enough to be isolated and purified. researchgate.net This allows for a controlled coupling reaction with minimal side reactions. researchgate.net
The electron-withdrawing nature of the p-nitrophenyl group makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amino group of the incoming amino acid. This leads to the formation of the peptide bond and the release of p-nitrophenol as a byproduct. nih.gov Recent studies have highlighted the superiority of p-nitrophenyl esters in terms of stability and reaction yields for the acylation of biomolecules compared to other activated esters like 2,3,5,6-tetrafluorophenyl (TFP) esters. nih.gov
The cleavage of the ONp ester occurs concurrently with the peptide bond formation. The p-nitrophenolate anion is a good leaving group, which drives the reaction forward.
| Activating Group | Abbreviation | Role in Peptide Synthesis |
| p-Nitrophenyl ester | ONp | Activates the carboxyl group for peptide bond formation. |
Side-Chain Protection of Glutamine in this compound Derivatives
While this compound itself does not have a protected side chain, the glutamine side-chain amide can be prone to side reactions under certain conditions, particularly in the synthesis of long peptides where it is repeatedly exposed to coupling reagents. peptide.com One potential side reaction is the dehydration of the amide to a nitrile when using carbodiimide reagents. peptide.com
To mitigate this, side-chain protection of glutamine is often employed, especially in solid-phase peptide synthesis (SPPS). Common protecting groups for the glutamine side chain include the trityl (Trt) group in Fmoc-based chemistry and the xanthyl (Xan) group in Boc-based chemistry. peptide.com These protecting groups enhance the solubility of the protected amino acid derivatives and prevent side reactions. peptide.com Another protecting group that has been developed is the trialkoxybenzyl (Taob) group. google.com
| Amino Acid | Side-Chain Protecting Group |
| Glutamine (Gln) | Trityl (Trt), Xanthyl (Xan), Trialkoxybenzyl (Taob) |
Orthogonal Protecting Group Principles in Peptide Synthesis with this compound
The concept of orthogonality in protecting group strategy is fundamental to modern peptide synthesis. peptide.comiris-biotech.de An orthogonal protecting group scheme is one in which two or more protecting groups can be selectively removed in any order, with each removal condition not affecting the others. iris-biotech.denih.gov This allows for precise control over the synthesis, enabling the construction of complex peptides with various modifications. peptide.com
When using this compound in a larger synthetic plan, the Z-group is part of a broader orthogonal or quasi-orthogonal strategy. biosynth.com For instance, in a strategy combining Z and tert-butyl (tBu) based protecting groups, the Z-group can be removed by hydrogenolysis, while tBu-based side-chain protecting groups are stable to these conditions but are cleaved by acid (e.g., trifluoroacetic acid). biosynth.comiris-biotech.de This orthogonality is crucial for synthesizing complex peptides where specific side-chain manipulations are required. peptide.com
The combination of protecting groups must be carefully chosen to ensure their compatibility throughout the synthesis. nih.gov For example, a common orthogonal scheme in SPPS is the use of the base-labile Fmoc group for N-terminal protection and acid-labile tBu-based groups for side-chain protection. peptide.comiris-biotech.de In solution-phase synthesis, combinations like Boc/Bzl or Z/tBu are often employed. bachem.com The Z-group's stability to the mildly acidic conditions used to remove Boc groups and the basic conditions for Fmoc removal makes it a valuable component in orthogonal protection schemes. ub.edulibretexts.org
| N-terminal Protection | Side-Chain Protection | Cleavage Condition for N-terminal Group | Cleavage Condition for Side-Chain Group | Orthogonality |
| Z | tBu | Hydrogenolysis/Strong Acid | Mild Acid (TFA) | Orthogonal |
| Boc | Bzl | Mild Acid (TFA) | Strong Acid (HF)/Hydrogenolysis | Quasi-Orthogonal |
| Fmoc | tBu | Base (Piperidine) | Mild Acid (TFA) | Orthogonal |
Z D Gln Onp and Its Analogs in Enzymological and Biochemical Research Paradigms
Substrate Design and Application in Protease Activity Assays
Chromogenic substrates, such as those derived from Z-D-Gln-Onp, are engineered molecules that release a colored product upon enzymatic cleavage. This color change, typically measured spectrophotometrically, provides a direct and quantitative measure of enzyme activity.
Design Principles for p-Nitrophenyl Ester Substrates in Protease Assays
The design of effective chromogenic substrates for protease assays relies on several key principles. The substrate must contain a specific amino acid sequence or peptide bond that is recognized and cleaved by the target protease. This recognition is often dictated by the amino acid residues flanking the scissile bond, which interact with the enzyme's active site, particularly its specificity pockets (S1, S2, etc.) frontiersin.orgplos.orgnih.govnih.gov.
The p-nitrophenyl ester (Onp) moiety serves as the chromophore. When the ester bond is hydrolyzed by a protease, it releases p-nitrophenol, which is a yellow-colored compound that can be readily detected and quantified using a spectrophotometer, typically at a wavelength of 405 nm haemochrom.de. The "Z" group (benzyloxycarbonyl) and the "D-Gln" (D-glutamine) in this compound represent specific modifications to the peptide backbone, influencing substrate binding and cleavage kinetics. The D-configuration of glutamine, for instance, can confer resistance to certain proteases or alter substrate specificity compared to its L-isomer pnas.org. The design aims for a balance between substrate recognition by the enzyme and efficient release of the chromophore upon cleavage haemochrom.denih.gov.
Methodological Development of Spectrophotometric Protease Assays Utilizing this compound Analogs
Spectrophotometric assays using p-nitrophenyl ester substrates are a cornerstone of protease research due to their simplicity and sensitivity haemochrom.denih.govdcfinechemicals.com. The general methodology involves incubating the protease with the this compound analog in a suitable buffer at a controlled temperature. As the protease cleaves the substrate, p-nitrophenol is released, leading to an increase in absorbance at approximately 405 nm haemochrom.de.
The assay development involves optimizing several parameters:
Buffer and pH: The buffer system and pH are critical for maintaining enzyme stability and activity, as well as for the ionization state of the released p-nitrophenol, which affects its absorbance chromogenicsubstrates.com.
Temperature: Reaction rates are highly temperature-dependent, necessitating constant temperature control during measurements chromogenicsubstrates.com.
Substrate Concentration: Varying substrate concentrations are used to determine kinetic parameters researchgate.netgatech.edu.
Enzyme Concentration: The amount of enzyme must be sufficient to yield a measurable rate of product formation within a reasonable timeframe, typically ensuring the reaction rate is linear with time and enzyme concentration enzymedevelopment.comsigmaaldrich.com.
Stopping the Reaction: A stopping solution, often containing a strong acid like trichloroacetic acid (TCA), is added to terminate the enzymatic reaction and precipitate any remaining substrate or protein, allowing for accurate measurement of the released chromophore enzymedevelopment.commdpi.com.
These assays are adaptable to various formats, including microplate readers for high-throughput screening illinois.edu.
Characterization of Protease Specificity and Substrate Promiscuity
Chromogenic substrates like this compound analogs are instrumental in characterizing protease specificity, which refers to the preference of an enzyme for particular amino acid sequences or structures within its substrate frontiersin.orgplos.orgnih.govnih.govopenbiochemistryjournal.com. By testing a panel of related substrates with different amino acid sequences, researchers can identify which sequences are efficiently cleaved by a given protease. This helps in understanding the enzyme's active site architecture and its physiological roles.
Substrate promiscuity, conversely, describes the ability of an enzyme to cleave a range of substrates, not all of which may be its primary physiological targets. Chromogenic substrates can reveal this promiscuity, as a single substrate might be hydrolyzed by multiple proteases, albeit at different rates haemochrom.dechromogenicsubstrates.com. Careful experimental design, including the use of specific inhibitors or optimized buffer conditions, can help to mitigate promiscuity issues and isolate the activity of a target protease chromogenicsubstrates.com. For instance, studies have examined how modifications at specific positions (e.g., P1, P2, P3) of peptide substrates influence cleavage by different proteases, thereby mapping the enzyme's specificity pockets frontiersin.orgplos.org.
Mechanistic Enzymology through Kinetic and Structural Studies
Beyond simply measuring activity, this compound and its analogs are crucial for elucidating the detailed mechanisms of protease action through kinetic and structural analyses.
Steady-State Kinetic Analysis of Enzyme-Catalyzed Reactions with this compound Derived Substrates
Steady-state kinetic analysis provides quantitative insights into the rate-limiting steps of enzyme-catalyzed reactions. This approach assumes that the concentration of enzyme-substrate complexes remains constant over the course of the measurement, allowing for the derivation of key kinetic parameters gatech.edumdpi.comnih.govnih.govmdpi.comresearchgate.netnih.gov. Using this compound derivatives, researchers can investigate how the enzyme interacts with its substrate, the efficiency of catalysis, and the effects of various conditions or inhibitors on the reaction rate.
The analysis typically involves measuring the initial reaction velocity (V₀) at a range of substrate concentrations ([S]) while keeping the enzyme concentration constant. These data are then plotted according to the Michaelis-Menten equation or its linearized forms (e.g., Lineweaver-Burk plot) to extract kinetic parameters researchgate.netgatech.edu.
Determination of Michaelis-Menten Parameters (K_M, k_cat)
The Michaelis-Menten model describes the kinetics of many enzyme-catalyzed reactions. Two fundamental parameters derived from this model are:
Michaelis Constant (K_M): This represents the substrate concentration at which the reaction velocity is half of the maximum velocity (V_max). K_M is an inverse measure of the enzyme's affinity for its substrate; a lower K_M indicates higher affinity researchgate.netgatech.edu. For this compound analogs, K_M values reflect how well the enzyme binds to these specific chromogenic substrates.
Catalytic Constant (k_cat): Also known as the turnover number, k_cat represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate researchgate.netgatech.edu. It quantifies the enzyme's catalytic efficiency.
These parameters are determined by fitting the initial velocity data to the Michaelis-Menten equation:
where is the maximum reaction velocity, achieved when the enzyme is fully saturated with substrate. is related to by , where is the total enzyme concentration.
Studies using these parameters help to elucidate the catalytic mechanism of proteases and how specific substrate features, like the D-glutamine residue in this compound, influence enzyme-substrate binding and catalytic turnover. For example, variations in K_M and k_cat values among different this compound analogs can reveal critical amino acid residues involved in substrate recognition and catalysis frontiersin.orgmpg.denih.gov.
Analysis of Substrate Competition and Inhibition Mechanismsfrontiersin.org
Enzyme inhibitors play a critical role in understanding enzyme function and in therapeutic drug development. Peptide analogs can act as competitive, non-competitive, or uncompetitive inhibitors by binding to the enzyme's active site or an allosteric site, thereby blocking substrate binding or catalytic activity. The p-nitrophenyl ester group in this compound can be cleaved by certain hydrolases, and analogs or related compounds have been shown to inhibit these enzymes. For instance, Z-L-glutaminylglycine has been observed to inhibit transglutaminase-catalyzed hydrolysis of p-nitrophenyl acetate (B1210297), with a reported inhibition constant (Ki) of 1.92 ± 0.5 x 10⁻³ M at pH 7.0 researchgate.netresearchgate.net. This demonstrates how glutamine-containing peptide analogs can effectively compete with substrates for enzyme binding. Similarly, studies on other peptide inhibitors have revealed their ability to compete with natural substrates for binding to enzyme active sites, providing insights into the enzyme's substrate specificity and the nature of the active site frontiersin.org.
Table 1: Representative Inhibition Data for Glutamine-Containing Peptide Analogs
| Inhibitor/Analog | Target Enzyme | Inhibition Type | Ki or IC50 Value | Reference |
| Z-L-glutaminylglycine | Transglutaminase | Competitive | 1.92 ± 0.5 x 10⁻³ M | researchgate.netresearchgate.net |
| Z-D-Gln(Trt)-OH | Not specified | Not specified | Not specified | mdpi.com |
| Glp-Phe-Gln-pNA | Cathepsin L | Not specified | Not specified (selective) | frontiersin.org |
| Keto-glutamine analogue | SARS-CoV 3CLpro | Reversible | 0.60 - 70 µM (IC50 range) | nih.gov |
Transient-State Kinetic Investigations for Elucidating Enzyme Reaction Intermediatesresearchgate.netresearchgate.net
Transient-state kinetic studies, often employing rapid mixing techniques like stopped-flow, allow for the direct observation and characterization of short-lived enzyme-substrate intermediates and elementary reaction steps. These methods are crucial for understanding the dynamic process of enzyme catalysis, which often involves multiple steps occurring on the millisecond or microsecond timescale. The hydrolysis of p-nitrophenyl esters by enzymes like trypsin and chymotrypsin (B1334515) has been extensively studied using these techniques, revealing the formation of acyl-enzyme intermediates cdnsciencepub.comlibretexts.orgcdnsciencepub.comresearchgate.net. For example, studies on N-carbobenzoxy-L-alanine-p-nitrophenyl ester hydrolysis catalyzed by trypsin have measured the rate constant (k₂) for the conversion of the enzyme-substrate complex into the acyl-enzyme, providing direct evidence for intermediate formation cdnsciencepub.com. While specific transient-state kinetic data for this compound are not extensively detailed in the provided literature, the principles applied to similar p-nitrophenyl ester substrates are directly applicable.
Elucidation of Catalytic Mechanisms and Active Site Dynamicsmdpi.comresearchgate.netresearchgate.netlibretexts.orgrsc.orgmdpi.comrsc.orgnih.gov
Understanding the catalytic mechanism of an enzyme involves identifying the precise roles of active site residues and the dynamic movements that facilitate substrate transformation. Glutamine residues, in particular, can play significant roles in enzyme catalysis, often participating in hydrogen bonding networks that stabilize transition states or orient substrates rsc.orgzenodo.orgnih.gov. Molecular dynamics simulations are increasingly used to visualize these dynamic interactions, providing atomic-level insights into substrate binding and conformational changes within the active site rsc.orgacs.orgbiorxiv.org. For instance, studies on glutamine synthetase highlight the involvement of specific residues in substrate binding and catalysis zenodo.org. Similarly, research on transglutaminases elucidates the mechanism of glutamine residue modification, involving a thiol-ester intermediate formed by an active site cysteine residue researchgate.netnih.govnih.govd-nb.info. These studies contribute to a comprehensive understanding of how enzymes achieve their remarkable catalytic efficiency and specificity.
Structure-Activity Relationship (SAR) Studies of Peptides Incorporating D-Glutamine Moieties
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to correlate specific structural features of a molecule with its biological activity. For peptides, SAR investigations often focus on modifications to amino acid sequences, stereochemistry, and backbone structure to optimize binding affinity, selectivity, and metabolic stability.
Influence of D-Stereochemistry on Peptide Conformation and Enzyme-Ligand Interactionsnih.govacs.org
The incorporation of D-amino acids, such as D-glutamine in this compound, can significantly alter a peptide's conformation and its interaction with biological targets compared to its L-enantiomer. D-amino acids can induce different helical turns or kinks in peptide chains and may resist enzymatic degradation by proteases that are specific for L-amino acids, thereby increasing peptide stability researchgate.netnih.govacs.orgacs.orgnih.govresearchgate.net. Studies investigating glutamine analogs have shown that D-stereochemistry can influence binding modes and affinities to enzymes nih.govacs.orgacs.orgresearchgate.net. For example, research comparing L- and D-peptide inhibitors of SARS-CoV-2 3CLpro found that while D-retro-inverso peptides retained similar inhibition modes, their IC50 values could differ from their L-peptide counterparts acs.orgnih.gov.
Table 2: Comparative Activity of L- vs. D-Peptide Analogs
| Peptide Analog (L vs. D) | Target Enzyme/System | Activity Metric | L-Peptide Value | D-Peptide Value | Reference |
| 3CVLri-2 | SARS-CoV-2 3CLpro | IC50 | 4.90 ± 0.8 µM | 9.09 ± 0.5 µM | acs.orgnih.gov |
| 3CVLri-4 | SARS-CoV-2 3CLpro | IC50 | 2.44 ± 0.6 µM | 5.36 ± 1.7 µM | acs.orgnih.gov |
| 3CVLri-7 | SARS-CoV-2 3CLpro | IC50 | 0.98 ± 0.2 µM | 1.57 ± 0.2 µM | acs.orgnih.gov |
Correlating Structural Modifications with Biochemical Activity and Selectivitynih.govacs.orgmdpi.comnih.gov
SAR studies systematically modify peptide structures to understand how these changes impact biochemical activity, such as binding affinity (e.g., Kd, Ki, IC50) and catalytic efficiency (e.g., kcat/Km), as well as selectivity for specific enzymes or substrates. For instance, modifications to glutamine isosteres or the incorporation of D-amino acids into peptide inhibitors have been shown to enhance potency and selectivity against viral proteases nih.govrsc.orgacs.orgoup.com. Studies on glutamine-containing peptidomimetics have revealed that the specific arrangement of amino acids and the nature of side chains are critical for binding to peptide transporters and inhibiting microbial enzymes oup.com. Similarly, modifications in peptide sequences, such as replacing specific amino acids or altering backbone structure, can fine-tune binding affinity and improve selectivity for therapeutic targets researchgate.netnih.govrsc.org.
Table 3: Impact of Structural Modifications on Peptide Activity
| Peptide Modification | Target Enzyme/System | Activity Metric | Original Value | Modified Value | Reference |
| D-Proline substitution for L-Proline in MP1 peptide | Antimicrobial | MIC | Not specified | Not specified | researchgate.net |
| Glutamine to Lysine substitution in MP1 peptide | Antimicrobial | MIC | Not specified | Not specified | researchgate.net |
| Macrocyclization of peptide inhibitor | HRV 3Cpro | IC50 | Rupintrivir: ~0.5 µM | Macrocycle 31a: 3.2 µM | rsc.org |
| Methionine sulfone at P1 site (vs. Gln) | HRV 3Cpro | IC50 | 42 µM | 0.47 µM (Ki) | rsc.org |
Rational Design Strategies for Modulating Peptide Functionalityrsc.orgmdpi.comnih.gov
Rational design leverages knowledge of enzyme structure, catalytic mechanisms, and SAR to create novel peptides with tailored functionalities. This approach involves strategically modifying peptide sequences, incorporating non-natural amino acids (including D-amino acids), or employing peptidomimetic strategies to enhance stability, potency, and selectivity. For example, designing peptide inhibitors that mimic enzyme substrates or transition states is a common strategy acs.org. Research into glutamine analogs for inhibiting viral proteases exemplifies rational design, where modifications to the glutamine residue or its surrounding peptide sequence aim to optimize interactions with the enzyme's active site nih.govrsc.org. The development of D-peptide inhibitors, which often exhibit improved pharmacokinetic properties and resistance to proteolysis, is another testament to rational design principles in modulating peptide functionality for therapeutic applications nih.govacs.orgnih.gov.
Compound List:
this compound (N-α-Benzyloxycarbonyl-D-glutaminyl-p-nitrophenyl ester)
Z-L-glutaminylglycine
Z-D-Gln(Trt)-OH (N-α-Benzyloxycarbonyl-Nε-(triphenylmethyl)-D-glutamine)
Glp-Phe-Gln-pNA (Glutaminyl-phenylalanyl-p-nitroanilide)
Keto-glutamine analogue
3CVLri-2, 3CVLri-4, 3CVLri-7 (D-retro-inverso peptides)
Rupintrivir
Macrocycle 31a
Methionine sulfone analogue
Emerging Research Directions and Future Prospects for Z D Gln Onp
Design and Synthesis of Novel Biochemical Probes and Research Tools Utilizing Z-D-Gln-Onp Scaffolds
The this compound scaffold serves as an excellent starting point for the design and synthesis of novel biochemical probes and research tools. Its inherent structure, particularly the activated ester, makes it a suitable substrate for various enzymes, including proteases and esterases megazyme.comchemimpex.comsmolecule.comgenecards.org. By modifying the this compound structure, researchers can create targeted probes to investigate enzyme activity, specificity, and mechanisms. For instance, conjugating fluorescent tags or affinity labels to the D-glutamine moiety or modifying the ester group could yield probes for visualizing enzyme localization within cells or for isolating specific enzyme targets.
The o-nitrophenyl group itself acts as a chromogenic reporter, enabling the detection of enzymatic cleavage. This feature is crucial for developing quantitative assays. Furthermore, the D-configuration of glutamine offers a degree of stereospecificity, potentially allowing for the design of probes that selectively interact with enzymes exhibiting a preference for non-canonical amino acid substrates or specific stereoisomers. Such probes are invaluable for dissecting complex biological pathways and identifying novel enzyme functions. The utility of related o-nitrophenyl ester amino acid derivatives in enzyme specificity studies, such as the use of Z-Ala-o-nitrophenyl ester with elastase, highlights the established role of this class of compounds as research tools genecards.org.
Table 1: Examples of o-Nitrophenyl Ester Amino Acid Derivatives and Their Applications
| Compound Name | Protecting Group | Amino Acid | Ester Type | Key Applications | Reference(s) |
| Nα-Z-L-asparagine 2-nitrophenyl ester | Z (Cbz) | L-Asparagine | o-nitrophenyl | Peptide synthesis, drug development, protein engineering, enzyme assays | chemimpex.com |
| Boc-L-Valine 4-nitrophenyl ester | Boc | L-Valine | p-nitrophenyl | Enzyme kinetics studies, screening enzyme inhibitors (e.g., serine proteases) | smolecule.com |
| N-alpha-Benzyloxycarbonyl-D-alanine p-nitrophenyl ester | Z (Cbz) | D-Alanine | p-nitrophenyl | Enzyme specificity determination, inhibitor studies (e.g., elastase) | chemicalbook.com, genecards.org |
| N-Boc-Gly-o-nitrophenyl ester | Boc | Glycine | o-nitrophenyl | Used in synthesis reactions involving o-nitrophenol | dss.go.th |
High-Throughput Screening Methodologies Leveraging this compound Based Assays
The chromogenic nature of this compound makes it highly suitable for the development of robust high-throughput screening (HTS) assays megazyme.comnih.govchromogenicsubstrates.comlibios.fr. Assays based on this compound would typically monitor the release of the yellow o-nitrophenolate ion upon enzymatic hydrolysis, which can be quantified using a spectrophotometer at approximately 400 nm. This colorimetric readout is amenable to miniaturization and automation, essential components of HTS platforms.
This compound can be employed as a substrate in HTS campaigns to identify novel enzyme inhibitors or activators. By screening large libraries of small molecules, researchers can detect compounds that modulate the activity of enzymes that process glutamine derivatives or specific esterases. The D-configuration of the amino acid may offer selectivity, allowing for the identification of inhibitors or activators that target specific stereoisomers or enzymes that act on non-natural amino acids. Such assays are critical in drug discovery and for understanding enzyme function in biological systems. The use of related nitrophenyl ester substrates in enzyme kinetics and inhibitor screening, such as Boc-L-Val-p-nitrophenyl ester with serine proteases, exemplifies the established utility of this approach smolecule.com.
Table 2: Enzymes Associated with o-Nitrophenyl Ester Amino Acid Substrates
| Enzyme Class | Specific Enzyme Example (if available) | Substrate Type (General) | Role of Substrate | Reference(s) |
| Proteases | Elastase | Z-Ala-o-nitrophenyl ester | Enzyme specificity determination, inhibitor studies | genecards.org |
| Proteases | Chymotrypsin (B1334515) | p-nitrophenyl acetate (B1210297) (non-amino acid) | Enzyme kinetics, mechanism studies | libretexts.org |
| Esterases/Hydrolases | Carboxypeptidase A | Various ester substrates | Mechanism studies of ester hydrolysis | researchgate.net, pnas.org |
| Serine Proteases | Human Leukocyte Elastase | Boc-L-Val-p-nitrophenyl ester | Enzyme kinetics, inhibitor screening | smolecule.com |
| Esterases | Paraoxonase (PON1) | o-nitrophenyl esters (various) | Assay development, organophosphatase activity detection | researchgate.net |
Advancements in Sustainable Synthesis of Protected Amino Acid Derivatives
The synthesis of protected amino acid derivatives like this compound is increasingly being approached with a focus on sustainability and green chemistry principles. Traditional methods for activating carboxylic acids and forming esters often involve stoichiometric reagents and organic solvents that can be hazardous or environmentally detrimental unibo.itrsc.org. Emerging research is exploring more environmentally benign synthetic routes.
Biocatalysis, utilizing enzymes for specific transformations, offers a powerful avenue for sustainable synthesis. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions, often in aqueous media or with reduced solvent usage iupac.orgacs.orgcsic.esfrontiersin.orgmdpi.com. For example, enzymatic ester hydrolysis or synthesis of amino acid derivatives is an active area of research. Mechanochemical approaches, employing minimal solvent or solvent-free conditions (e.g., liquid-assisted grinding), are also gaining traction for their reduced environmental footprint unibo.it. The development of greener solvents and the use of recyclable catalysts, such as inorganic bases, further contribute to making these syntheses more sustainable unibo.itmdpi.com. Advancements in orthogonal ester hydrolysis, using mild reagents like calcium(II) iodide, also support the creation of SPPS-ready amino acids without harsh conditions mdpi.com. Future work in the synthesis of this compound could integrate these green chemistry strategies to improve efficiency and reduce environmental impact.
Table 3: Green Chemistry Approaches in Amino Acid Derivative Synthesis
| Approach | Description | Benefits | Reference(s) |
| Biocatalysis (Enzymatic Synthesis) | Using enzymes for synthesis, e.g., aldol (B89426) addition-transamination, ester hydrolysis. | High enantioselectivity, mild conditions, reduced waste. | iupac.org, acs.org, csic.es, frontiersin.org, mdpi.com |
| Mechanochemical Synthesis (LAG) | Reactions performed with minimal solvent, using grinding techniques. | Reduced solvent use, atom economy, potential for greener solvents. | unibo.it |
| Use of Green Solvents | Employing solvents like γ-valerolactone or methanol (B129727) instead of traditional hazardous organic solvents. | Reduced environmental impact, improved safety. | unibo.it, mdpi.com |
| Recyclable Catalysts (e.g., HAp) | Using reusable inorganic bases like hydroxyapatite (B223615) in reactions. | Reduced waste, cost-effectiveness. | unibo.it |
| Orthogonal Ester Hydrolysis (e.g., CaI₂) | Developing mild conditions for ester deprotection compatible with other protecting groups. | Enables selective modification, avoids harsh reagents. | mdpi.com |
Interdisciplinary Research Integrating this compound in Chemical Biology
The integration of this compound into interdisciplinary research, particularly in chemical biology, offers exciting avenues for understanding biological processes at a molecular level. Chemical biology leverages chemical tools to study biological systems, and this compound fits this role by acting as a substrate or building block for investigating enzyme mechanisms and pathways.
Its use as a substrate for specific proteases or esterases can provide crucial insights into enzyme kinetics, substrate specificity, and catalytic mechanisms libretexts.orgresearchgate.netpnas.org. The D-glutamine residue may be particularly useful for studying enzymes that process non-canonical amino acids or exhibit unusual stereoselectivity, contributing to the broader understanding of amino acid metabolism and protein synthesis. Furthermore, the o-nitrophenyl ester moiety can be functionalized to create sophisticated probes for cellular imaging or for studying enzyme-substrate interactions in complex biological matrices. The development of peptide-based therapeutics and diagnostics also represents a significant area where this compound, as a protected amino acid derivative, could be integrated, potentially serving as a modified residue within a therapeutic peptide or as a component in bioconjugation strategies nih.govrsc.org. This interdisciplinary approach allows for the translation of chemical insights into biological applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Z-D-Gln-Onp, and how can experimental reproducibility be ensured?
- Methodological Answer : Focus on stepwise synthesis protocols, including protecting group strategies, coupling reagents (e.g., DCC, HOBt), and purification methods (HPLC, recrystallization). Document reaction conditions (temperature, solvent systems, pH) meticulously to enable replication. Use spectroscopic data (NMR, IR) to confirm intermediate and final product identity . For reproducibility, include detailed experimental steps in supplementary materials, adhering to journal guidelines for compound characterization .
Q. Which analytical techniques are most effective for characterizing this compound’s stereochemical purity?
- Methodological Answer : Combine chiral HPLC with polarimetry to resolve enantiomeric excess. Validate results using X-ray crystallography for absolute configuration determination. Cross-reference with circular dichroism (CD) spectra for secondary structure confirmation in solution. Ensure calibration standards are traceable and report detection limits for impurities .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Design accelerated stability studies (e.g., ICH Q1A guidelines) with controlled variables (temperature, humidity, light exposure). Monitor degradation via LC-MS and quantify byproducts using validated calibration curves. Compare kinetic models (zero-order vs. first-order degradation) to predict shelf life .
Advanced Research Questions
Q. How can contradictory data on this compound’s solubility in polar solvents be resolved?
- Methodological Answer : Systematically evaluate solvent-solute interactions using Hansen solubility parameters and molecular dynamics simulations. Replicate conflicting studies under identical conditions, controlling for variables like moisture content and ionic strength. Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers and reconcile discrepancies .
Q. What computational strategies are suitable for modeling this compound’s conformational dynamics in enzymatic reactions?
- Methodological Answer : Employ density functional theory (DFT) or molecular docking simulations (AutoDock, GROMACS) to map energy landscapes and binding affinities. Validate models with experimental kinetics data (e.g., stopped-flow spectroscopy). Address force field limitations by benchmarking against crystallographic data .
Q. How should researchers design experiments to investigate this compound’s role in peptide bond formation mechanisms?
- Methodological Answer : Use isotopically labeled substrates (e.g., ¹³C-glutamine) to trace reaction pathways via NMR or mass spectrometry. Compare kinetic isotope effects (KIEs) under varying catalytic conditions. Frame hypotheses using the P-E/I-C-O model: Population (enzyme systems), Intervention (this compound concentration), Comparison (wild-type vs. mutant enzymes), Outcome (catalytic efficiency) .
Q. What methodologies address challenges in scaling up this compound synthesis while maintaining enantiomeric purity?
- Methodological Answer : Optimize catalytic asymmetric synthesis using transition metal catalysts (e.g., Pd/BINAP complexes). Monitor scalability via process analytical technology (PAT) tools (e.g., in-line FTIR). Conduct design of experiments (DoE) to identify critical process parameters (CPPs) affecting purity .
Methodological Frameworks and Best Practices
- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) for raw data archiving and version control. Reference established data ontologies (e.g., ChEBI) for metadata annotation .
- Ethical and Reproducibility Standards : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating questions. Disclose conflicts of interest and adhere to COPE guidelines for data integrity .
- Interdisciplinary Integration : Map this compound’s properties to Open Research Knowledge Graphs (ORKGs) for cross-domain applications (e.g., drug discovery, biocatalysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
